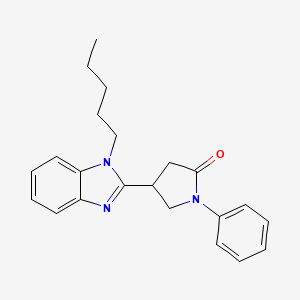![molecular formula C25H19N3O2 B15023434 2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B15023434.png)
2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with two indole moieties connected through a methylene bridge, making it an interesting subject for chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Condensation Reaction: The synthesized indole is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the indole-3-ylidene intermediate.
Acetamide Formation: The final step involves the reaction of the indole-3-ylidene intermediate with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the indole-3-ylidene moiety to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of hydroxylated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
- 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE
- 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)PROPIONAMIDE
- 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)BUTYRAMIDE
Uniqueness
The unique structure of 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE, with its two indole moieties and the specific positioning of functional groups, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C25H19N3O2 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-[3-[(E)-(2-oxo-1-phenylindol-3-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C25H19N3O2/c26-24(29)16-27-15-17(19-10-4-6-12-22(19)27)14-21-20-11-5-7-13-23(20)28(25(21)30)18-8-2-1-3-9-18/h1-15H,16H2,(H2,26,29)/b21-14+ |
InChI 键 |
MYGALHQCKLSAMD-KGENOOAVSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CC(=O)N)/C2=O |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CC(=O)N)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B15023351.png)
![9-(4-fluorophenyl)-4-(2-phenylethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B15023364.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B15023371.png)
![2-(2-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023391.png)
![1-{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B15023394.png)
![5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15023398.png)
![6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15023408.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate](/img/structure/B15023414.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15023421.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15023422.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023423.png)
![N-(4-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023437.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023445.png)
